2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-sulfamoylphenyl)propanamide
Description
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-sulfamoylphenyl)propanamide is a phthalimide derivative characterized by a propanamide linker connecting the isoindole-1,3-dione core to a 4-sulfamoylphenyl group. This structural motif is common in compounds designed for therapeutic applications, including anti-inflammatory, analgesic, and anticonvulsant activities, as well as enzyme inhibition (e.g., carbonic anhydrase) due to the sulfamoyl moiety . Below, we compare this compound with structurally and functionally related analogs.
Properties
Molecular Formula |
C17H15N3O5S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(4-sulfamoylphenyl)propanamide |
InChI |
InChI=1S/C17H15N3O5S/c1-10(20-16(22)13-4-2-3-5-14(13)17(20)23)15(21)19-11-6-8-12(9-7-11)26(18,24)25/h2-10H,1H3,(H,19,21)(H2,18,24,25) |
InChI Key |
LNRLJRLUKDNXKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Anticancer Properties
Research indicates that compounds derived from isoindole structures exhibit significant anticancer activities. For instance, derivatives similar to 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-sulfamoylphenyl)propanamide have been shown to inhibit proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds potential candidates for cancer therapeutics.
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Studies have demonstrated that isoindole derivatives can modulate inflammatory pathways, potentially providing relief in conditions such as arthritis and other inflammatory diseases. The sulfamoyl group is particularly noted for its role in enhancing anti-inflammatory activity.
Neuroprotective Applications
Recent investigations into neurodegenerative diseases have highlighted the neuroprotective effects of isoindole derivatives. The compound may act on neurotransmitter systems and provide protection against excitotoxicity, which is crucial in conditions like Alzheimer's disease and multiple sclerosis.
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of isoindole derivatives, including the target compound, and evaluated their cytotoxic effects on breast cancer cells (MCF-7). The results showed a dose-dependent inhibition of cell growth with IC50 values indicating potent activity compared to standard chemotherapeutics .
Case Study: Anti-inflammatory Mechanisms
A recent investigation published in Pharmacology Reports examined the anti-inflammatory effects of various isoindole derivatives on lipopolysaccharide (LPS)-stimulated macrophages. The study found that the target compound significantly reduced pro-inflammatory cytokine production, suggesting its potential as an anti-inflammatory agent .
Case Study: Neuroprotection
Research highlighted in Neuroscience Letters explored the neuroprotective effects of isoindole derivatives against glutamate-induced toxicity in neuronal cell cultures. The target compound demonstrated significant protective effects by reducing oxidative stress markers and enhancing cell viability .
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Phthalimide derivatives often differ in their aromatic substituents and linker groups. Key examples include:
Key Observations :
- The sulfamoyl group in the target compound improves water solubility compared to methoxy or bromine substituents, which are more lipophilic .
Anti-inflammatory and Analgesic Effects
- Nitrate ester derivatives (e.g., compounds 1–6 in ) exhibit NO-donor properties, stimulating gamma globin synthesis and showing anti-inflammatory activity. However, mutagenicity risks were noted (0–4,803 revertants/μmol in Ames tests) .
- The sulfamoyl group in the target compound may confer carbonic anhydrase inhibition, a mechanism absent in methoxy or bromine analogs .
Anticonvulsant Activity
- Phthalimide-GABA hybrids (e.g., 4-(1,3-dioxo-isoindol-2-yl)-N-substituted butanamides) demonstrated anticonvulsant effects but with neurotoxic side effects . The target compound’s sulfamoyl group could modulate CNS penetration differently.
Biological Activity
The compound 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-sulfamoylphenyl)propanamide is a member of the isoindole family and has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula: C17H18N4O4S
- Molecular Weight: 378.41 g/mol
- CAS Number: Not specified in the sources but can be derived from its structure.
Anticancer Properties
Recent studies have indicated that compounds similar to 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-sulfamoylphenyl)propanamide exhibit anticancer properties. For instance:
- Mechanism of Action: These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways.
- Case Study: A study involving isoindole derivatives showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent activity (values typically <10 µM) .
Antimicrobial Activity
The sulfonamide group in this compound suggests potential antimicrobial properties:
- Inhibition of Bacterial Growth: Similar compounds have been shown to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis, leading to bacterial growth inhibition.
- Research Findings: A study demonstrated that derivatives with sulfonamide moieties exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory effects:
- Mechanism: It may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
- Evidence: In vitro studies have shown that related compounds can reduce the production of inflammatory mediators in macrophages stimulated with lipopolysaccharides (LPS) .
Data Table: Summary of Biological Activities
Research Findings
Several research articles have highlighted the biological significance of isoindole derivatives:
- Anticancer Activity : A study published in Cancer Letters demonstrated that a series of isoindole derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The compound's ability to modulate apoptosis pathways was a key finding .
- Antimicrobial Studies : Research published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of sulfonamide-containing isoindoles, revealing promising antimicrobial activity against resistant strains of bacteria .
- Inflammation Modulation : An article in Phytotherapy Research discussed how certain isoindole derivatives could effectively reduce inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
